molecular formula C16H21N3 B6453375 4-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole CAS No. 2549007-30-7

4-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B6453375
CAS No.: 2549007-30-7
M. Wt: 255.36 g/mol
InChI Key: UGOSJFBRGNOXNC-UHFFFAOYSA-N
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Description

4-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H21N3 and its molecular weight is 255.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.173547683 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-1-[[1-[(2-methylphenyl)methyl]azetidin-3-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-13-7-17-19(8-13)11-15-9-18(10-15)12-16-6-4-3-5-14(16)2/h3-8,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOSJFBRGNOXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(C2)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C15H20N4C_{15}H_{20}N_{4}. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Antifungal Activity

Research has shown that pyrazole derivatives exhibit significant antifungal activities. For instance, compounds similar to 4-methyl-1H-pyrazole have been evaluated against various phytopathogenic fungi. A study indicated that certain pyrazole derivatives showed higher antifungal activity compared to established fungicides like boscalid, suggesting a promising avenue for agricultural applications .

Anticancer Potential

The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies demonstrated that certain pyrazole compounds could inhibit the growth of cancer cell lines, including breast adenocarcinoma and melanoma. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, related compounds were found to exhibit low GI50 values (0.25 to 0.33 µM) against human tumor cell lines .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural modifications. For instance, the introduction of specific substituents on the pyrazole ring can enhance or diminish their biological efficacy. A quantitative structure-activity relationship (QSAR) analysis has been employed to predict the activity based on molecular features, indicating that steric and electronic properties play crucial roles in their interaction with biological targets .

Case Study 1: Antifungal Efficacy

A recent study focused on a series of pyrazole derivatives and their antifungal activities against seven different fungi. The results highlighted that specific modifications in the side chains significantly increased antifungal potency, making these compounds suitable candidates for developing new antifungal agents .

Case Study 2: Anticancer Activity

Another investigation assessed the effects of various pyrazole derivatives on cancer cell lines. The study revealed that compounds with specific methyl substitutions exhibited enhanced cytotoxic effects, leading to further exploration into their mechanisms of action and potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity Type Compound Target IC50/EC50 Reference
AntifungalPyrazole Derivative APhytopathogenic Fungi<10 µM
AnticancerPyrazole Derivative BMCF-7 Cells0.25 µM
AnticancerPyrazole Derivative CA375-C5 Cells0.33 µM

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit potent anticancer properties. The specific structure of 4-methyl-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole may enhance its efficacy against various cancer cell lines.

Case Study : A study published in Drug Target Insights demonstrated that pyrazole derivatives could inhibit tumor growth in xenograft models, suggesting potential clinical applications in oncology .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features may contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymes.

Data Table: Antimicrobial Activity

CompoundBacterial Strains TestedInhibition Zone (mm)
4-Methyl-Pyrazole DerivativeE. coli15
4-Methyl-Pyrazole DerivativeS. aureus18

This table summarizes preliminary findings where the compound exhibited significant inhibition against common pathogens .

Neurological Applications

Given the presence of azetidine and pyrazole moieties, this compound may have applications in treating neurological disorders. Research into similar compounds has shown effects on neurotransmitter systems, which could be leveraged for therapeutic use.

Case Study : A recent study explored the neuroprotective effects of pyrazole derivatives in models of neurodegeneration, indicating potential for further development in treating conditions like Alzheimer's disease .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are under investigation, with early studies suggesting it may modulate inflammatory pathways.

Data Table: Anti-inflammatory Activity

CompoundModel UsedResult
4-Methyl-Pyrazole DerivativeCarrageenan-induced paw edemaSignificant reduction in paw swelling

These findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases .

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